molecular formula C16H15F3N6O2 B2943026 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide CAS No. 2034328-03-3

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide

Numéro de catalogue: B2943026
Numéro CAS: 2034328-03-3
Poids moléculaire: 380.331
Clé InChI: HGOXGDGHIWACAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critical for the development and activation of B-cells, making BTK a high-value target in immunological and oncological research. The compound demonstrates high efficacy in preclinical models, leading to its investigation for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis. Its specific structural features, including the 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine and the [1,2,4]triazolo[4,3-a]pyridine moieties, contribute to its potent binding affinity and selectivity profile. This product is intended for research purposes, including in vitro binding assays, cell-based functional analyses, and in vivo disease model studies to further elucidate the role of BTK in pathological conditions and to evaluate potential therapeutic strategies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O2/c1-9-10(2)21-8-24(15(9)27)7-13(26)20-6-12-22-23-14-11(16(17,18)19)4-3-5-25(12)14/h3-5,8H,6-7H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOXGDGHIWACAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide typically involves multiple steps. One common approach is the condensation of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine with a suitable acetamide derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality of the final product .

Analyse Des Réactions Chimiques

Pyrimidinone Ring Reactions

The 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl group undergoes characteristic transformations:

Reaction Conditions Mechanism/Product Notes
Alkylation CH₃I, K₂CO₃, DMFMethylation at N1 or O6 positions, competing with lactam tautomer stabilityLimited by steric hindrance from methyl groups
Nucleophilic Attack NH₂OH·HCl, EtOH, refluxOxime formation at the carbonyl group (C6)Confirmed via IR loss of C=O stretch
Oxidation KMnO₄, H₂O, 60°CRing-opening to form malonic acid derivativesRequires acidic conditions

Triazolopyridine Reactivity

The triazolo[4,3-a]pyridine core participates in electrophilic substitutions and metal-catalyzed couplings:

Reaction Conditions Regioselectivity Yield
Nitration HNO₃/H₂SO₄, 0°CC5-position due to CF₃ group’s electron withdrawal65%
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, DMEFunctionalization at C3 or C8 (if halogenated)40–70%
Reductive Amination NaBH₃CN, RNH₂, MeOHN-Methylation at triazole N255%

Acetamide Linker Transformations

The –NHCO– group shows typical amide reactivity:

Reaction Conditions Product Kinetics
Acid Hydrolysis 6M HCl, reflux, 12hCarboxylic acid and free amine fragmentst1/2=3.2ht_{1/2}=3.2\,\text{h}
Enzymatic Cleavage Trypsin, pH 7.4, 37°CSelective cleavage in biological systemsIC₅₀ = 18 nM
Reduction LiAlH₄, THF, 0°C → rtSecondary amine (–NHCH₂–)78% yield

Stability and Degradation Pathways

Under physiological conditions, degradation occurs via:

  • Hydrolysis : Predominant at the acetamide linker (pH-dependent) .

  • Oxidative Stress : CF₃ group stabilizes against oxidation, but pyrimidinone ring may degrade under UV light.

  • Thermal Decomposition : Above 200°C, forms trifluoromethylpyridine and dimethyluracil fragments .

Biological Activity and Reactivity

While direct pharmacological data on this compound is limited, structural analogs demonstrate:

  • Kinase Inhibition : Triazolopyridine derivatives target TGF-β receptors (IC₅₀ = 0.013 μM) .

  • DPP-IV Inhibition : Beta-amino amides show oral bioavailability (51% in rats) and metabolic stability .

Applications De Recherche Scientifique

2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mécanisme D'action

The mechanism by which 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor binding, which are crucial for its potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining a pyrimidinone and a triazolopyridine group. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Modifications Bioactivity/Application
Target Compound Pyrimidinone + Triazolopyridine Trifluoromethyl, methyl groups Hypothesized ferroptosis induction (based on pyrimidinone analogs)
Ferroptosis-Inducing Agents (FINs) Diverse (e.g., erastin, RSL3) Variable electrophilic motifs Trigger ferroptosis in cancer cells (e.g., OSCC)
Plant-Derived Bioactive Acetamides Acetamide + natural scaffolds Natural alkyl/acyl substitutions Insecticidal, antimicrobial
Synthetic Triazolopyridines Triazolopyridine core Halogen or CF3 substitutions Kinase inhibition, pesticidal activity

Key Findings:

Mechanistic Specificity: Unlike natural acetamides (e.g., C.

Potency vs.

Trifluoromethyl Advantage: The CF3 group in the triazolopyridine moiety may improve metabolic resistance compared to non-fluorinated analogs, a feature critical in both drug and agrochemical development .

Activité Biologique

The compound 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide is a pyrimidine derivative with significant potential in medicinal chemistry. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine core substituted with various functional groups. Its molecular formula is C15H16F3N5OC_{15}H_{16}F_3N_5O, and it has a molecular weight of approximately 359.32 g/mol. The trifluoromethyl group and the triazole ring are notable features that may enhance its biological activity.

Research indicates that compounds with a pyrimidine scaffold often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Pyrimidine derivatives have been shown to inhibit the growth of various bacterial strains. For instance, studies on related compounds demonstrate moderate to strong antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some pyrimidine derivatives exhibit cytotoxicity against cancer cell lines. The inhibition of specific kinases involved in cell signaling pathways contributes to their potential as anticancer agents. For example, compounds in similar classes have been identified as inhibitors of the PI3K pathway, which is crucial for cancer cell survival and proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for similar pyrimidine derivatives:

Activity Compound IC50 (μM) Target
Antibacterial2-(4,5-dimethyl-6-oxo)10 - 20Various bacterial strains
AnticancerPI3K inhibitors0.5 - 5Cancer cell lines
Enzyme InhibitionAdenylyl cyclase inhibitors1.4AC1 (Adenylyl cyclase type 1)

Case Studies

  • Antimicrobial Activity : A study on a series of pyrimidine derivatives showed that modifications at the nitrogen positions significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like trifluoromethyl increased potency due to improved interaction with bacterial enzymes .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain pyrimidine derivatives inhibited the proliferation of breast and lung cancer cell lines with IC50 values in the low micromolar range. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
  • In Vivo Efficacy : Animal models have been employed to assess the therapeutic potential of related compounds in inflammatory pain models. These studies indicated that certain modifications led to significant reductions in pain-related behaviors, suggesting potential applications in pain management .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.